molecular formula C10H11ClO2 B1314007 4-Propoxybenzoyl chloride CAS No. 40782-58-9

4-Propoxybenzoyl chloride

Cat. No. B1314007
CAS RN: 40782-58-9
M. Wt: 198.64 g/mol
InChI Key: FKAPQNQLKYYUAE-UHFFFAOYSA-N
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Patent
US04115348

Procedure details

N,N'-Bis(p-propoxybenzoyl)-o-phenylenediamine (m.p. 196° C.) [prepared in 86% yield from p-propoxybenzoyl chloride and o-phenylenediamine was heated (200° C.) for four hours with concentrated hydrochloric acid. Mixture was cooled, neutralized with sodium bicarbonate and filtered. Recrystallization from ethanol gave 2-(p-hydroxyphenyl)benzimidazole (Yield 76%, m.p. 286°-288° C.). A well stirred mixture of 2-(p-hydroxyphenyl)benzimidazole (0.1 mole), iodoethane (0.1 mole) and sodium bicarbonate (0.12 mole) in 200 ml of acetone was refluxed overnight, filtered and the acetone removed on the steam bath. The isolated 2-(p-hydroxyphenyl)-1-methylbenzimidazole was reacted with 4-(2-bromoethoxy)-2-hydroxybenzophenone as in Example 1 to produce 4-{2-[4-(1-ethyl-2-benzimidazolyl)phenoxy]ethoxy}-2-hydroxybenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH:18][C:19](=O)[C:20]2[CH:25]=[CH:24][C:23]([O:26]CCC)=[CH:22][CH:21]=2)=O)=CC=1)CC.C(OC1C=CC(C(Cl)=O)=CC=1)CC.C1(N)C=CC=CC=1N.Cl.C(=O)(O)[O-].[Na+]>>[OH:26][C:23]1[CH:24]=[CH:25][C:20]([C:19]2[NH:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N:18]=2)=[CH:21][CH:22]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC1=CC=C(C(=O)NC2=C(C=CC=C2)NC(C2=CC=C(C=C2)OCCC)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.